Product packaging for Didodecyldimethylammonium Chloride-d6(Cat. No.:)

Didodecyldimethylammonium Chloride-d6

Cat. No.: B12412501
M. Wt: 424.2 g/mol
InChI Key: WLCFKPHMRNPAFZ-SKCUOGQWSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Didodecyldimethylammonium Chloride-d6 is a deuterated quaternary ammonium compound (QAC) with a molecular formula of C₂₆H₅₀D₆ClN and a molecular weight of 424.22 g/mol . This compound serves as a stable isotope-labeled analytical standard, essential for precise quantification using techniques such as mass spectrometry (MS), where its deuterated structure provides minimal isotopic interference in complex biological and environmental matrices . Its primary research value lies in acting as an internal standard for tracing the pharmacokinetic and environmental fate studies of its non-deuterated counterpart (CAS 3401-74-9) . As a cationic surfactant, this compound is an oil-soluble surfactant used to stabilize mixtures in various research formulations, including emulsions and dispersions for pharmaceuticals and cosmetics . The unlabeled compound exhibits significant biocidal activity, demonstrating effective bactericidal properties, particularly against Gram-positive bacteria, making the deuterated form a key tool for studying the efficacy and environmental impact of disinfectant formulations . This product is intended for research applications as an analytical standard and is strictly for laboratory use. It is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H56ClN B12412501 Didodecyldimethylammonium Chloride-d6

Properties

Molecular Formula

C26H56ClN

Molecular Weight

424.2 g/mol

IUPAC Name

didodecyl-bis(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C26H56N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;/h5-26H2,1-4H3;1H/q+1;/p-1/i3D3,4D3;

InChI Key

WLCFKPHMRNPAFZ-SKCUOGQWSA-M

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)C([2H])([2H])[2H].[Cl-]

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.[Cl-]

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling of Didodecyldimethylammonium Chloride D6

The synthesis of isotopically labeled compounds such as Didodecyldimethylammonium (B1216837) Chloride-d6 is a crucial process for various scientific applications, including their use as internal standards in quantitative mass spectrometry. rsc.org The incorporation of deuterium (B1214612) atoms into the molecule allows for differentiation from its non-labeled counterpart without significantly altering its chemical properties. chem-station.com This article details the synthetic strategies, reaction mechanisms, and purification and assessment techniques pertinent to Didodecyldimethylammonium Chloride-d6.

Advanced Spectroscopic Investigations of Didodecyldimethylammonium Chloride D6

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for probing the structure and dynamics of molecules in solution and the solid state. The use of deuterated analogs like DDAC-d6 significantly enhances the capabilities of NMR, allowing for detailed investigations that would be otherwise challenging or impossible with their non-deuterated counterparts.

Deuterium (B1214612) NMR (²H NMR) for Probing Molecular Dynamics and Order Parameters

Deuterium (²H) NMR spectroscopy is particularly sensitive to the local environment and motion of the C-D bond. By analyzing the lineshapes of the ²H NMR spectra of selectively deuterated molecules like DDAC, researchers can gain insights into local conformational changes, such as trans-gauche isomerizations within the alkyl chains. nih.gov This technique is instrumental in characterizing the degree of order and the dynamics of the hydrocarbon chains in different phases, such as lyotropic liquid crystalline phases that these molecules can form in aqueous solutions. nih.gov

The analysis of spin-lattice relaxation times (T1) provides further information on the molecular dynamics across a wide range of frequencies. nih.gov These studies can distinguish between different types of motion, including fast local motions, translational diffusion, and collective molecular dynamics of the chains. nih.gov For instance, in smectic and nematic phases, director fluctuations can dominate the relaxation at lower frequencies, while local motions and diffusion are more influential at higher frequencies. nih.gov

Table 1: Probed Molecular Dynamics in DDACl Solutions using ²H NMR

Dynamic ProcessNMR ParameterFrequency RangePhase
Local trans-gauche conformational changesLineshape analysis-Lyotropic liquid crystalline
Fast local motionsSpin-lattice relaxation (T1)High Larmor frequencyIsotropic/Anisotropic
Translational diffusionSpin-lattice relaxation (T1)High Larmor frequencyIsotropic/Anisotropic
Collective molecular dynamics (director fluctuations)Spin-lattice relaxation (T1)Below 1 MHzSmectic and nematic

Carbon-13 NMR (¹³C NMR) in the Analysis of Adsorption and Aggregation States

Carbon-13 (¹³C) NMR spectroscopy is a valuable tool for studying the adsorption of surfactants like DDAC onto surfaces and their aggregation into micelles and other supramolecular structures. Chemical shift changes in the ¹³C NMR spectrum can provide information about the environment of each carbon atom, indicating whether it is in a solvated state, adsorbed onto a surface, or located within the hydrophobic core of an aggregate.

The use of deuterated solvents is standard in ¹³C NMR to avoid overwhelming signals from the solvent. nobracat-isotopes.com The chemical shifts of the carbon atoms in the alkyl chains and the headgroup of DDAC can be monitored as a function of concentration to determine the critical micelle concentration (CMC) and to characterize the structure of the aggregates formed. In more complex systems, such as in the presence of polymers or nanoparticles, ¹³C NMR can reveal details about the interactions between the surfactant and these other components. The chemical shifts of 48 industrially preferred solvents in six commonly used deuterated NMR solvents have been reported, which simplifies the identification of these solvents as impurities. illinois.edu

Table 2: Representative ¹³C NMR Chemical Shifts for Solvents

Solvent¹³C Chemical Shift (ppm)Multiplicity
Acetone-d6206.68, 29.921, 7
Acetonitrile-d3118.69, 1.391, 7
Chloroform-d77.233
Dimethyl Sulfoxide-d639.517
Methanol-d449.157
D₂O--
Data sourced from a compilation of NMR data for commonly used deuterated solvents. illinois.eduwashington.eduucla.educkgas.com

Utilization of Deuterated Analogs in Solution-State NMR for Complex Biological Systems

In the study of complex biological systems, such as the interaction of surfactants with proteins or lipid membranes, the use of deuterated analogs like DDAC-d6 is crucial. nobracat-isotopes.comnih.gov Proton (¹H) NMR spectra of biological macromolecules are often crowded and difficult to interpret due to the large number of proton signals. By using a deuterated molecule, the signals from the surfactant are effectively "silenced" in the ¹H NMR spectrum, allowing for the unobstructed observation of the signals from the biological component. nobracat-isotopes.com

Conversely, by observing the ²H NMR spectrum of the deuterated surfactant in the presence of a biological system, one can probe the dynamics and binding of the surfactant to the macromolecule. nih.gov This approach has been used to study the interaction of antimicrobial peptides with bacterial membranes, where deuterium-labeled lipids provide information on how the peptides affect the order and dynamics of the lipid acyl chains. nih.gov Solution NMR can also provide atomic-resolution structures of peptides in membrane-mimetic environments like micelles. nih.gov

Neutron Scattering Techniques for Supramolecular Structure Elucidation

Neutron scattering is a powerful technique for studying the structure and dynamics of matter on the atomic and molecular scale. The ability of neutrons to distinguish between hydrogen and deuterium makes deuterated compounds like DDAC-d6 particularly valuable for these studies.

Small Angle Neutron Scattering (SANS) for Characterizing Aggregate Formation and Morphology

Small Angle Neutron Scattering (SANS) is an ideal technique for characterizing the size, shape, and internal structure of surfactant aggregates in solution. nih.govepj-conferences.org By using a deuterated solvent such as D₂O, the contrast between the hydrogen-rich surfactant aggregates and the solvent is enhanced, leading to a strong scattering signal. nist.gov

By analyzing the scattering pattern as a function of the scattering vector q, researchers can determine the morphology of the aggregates, such as whether they are spherical or cylindrical micelles, vesicles, or more complex structures. nih.gov The technique is also sensitive to inter-aggregate interactions. epj-conferences.org The use of deuterated surfactants in combination with deuterated solvents allows for contrast variation studies, where different parts of the aggregate can be made "visible" or "invisible" to the neutrons, providing detailed information about the internal structure of the aggregates. nist.gov

Table 3: Information Obtainable from SANS on Surfactant Aggregates

ParameterDescription
Radius of gyration (Rg)A measure of the overall size of the aggregate.
Form factor P(q)Describes the shape of the individual aggregates.
Structure factor S(q)Describes the spatial arrangement and interactions between aggregates.
Scattering length density (SLD)A measure of the scattering power of a material, which is different for hydrogen and deuterium.

Single-Crystal Neutron Diffraction for Detailed Structural Analysis

While growing single crystals of amphiphilic molecules like DDAC can be challenging, single-crystal neutron diffraction offers the potential for incredibly detailed structural analysis if suitable crystals can be obtained. aps.orgaps.org Unlike X-ray diffraction, which scatters from the electron cloud, neutrons scatter from the atomic nuclei. This makes neutron diffraction particularly powerful for locating light atoms like hydrogen and, importantly, deuterium. aps.orged.ac.uk

A single-crystal neutron diffraction study of DDAC-d6 could provide precise locations of the deuterium atoms, offering definitive information about the conformation of the alkyl chains and the arrangement of the molecules in the crystal lattice. aps.org This technique is capable of resolving hydrogen bonds and providing precise measurements of atom-distances. ed.ac.uk Such data would be invaluable for validating and refining molecular models and for understanding the fundamental intermolecular interactions that govern the self-assembly of these molecules. barc.gov.in

Principles and Applications of Isotopic Contrast Variation in Neutron Studies

Isotopic contrast variation is a powerful technique primarily used in neutron scattering studies to elucidate the structure and interaction of components within complex molecular assemblies. nih.gov The fundamental principle lies in the significant difference in neutron scattering length between hydrogen (¹H) and its heavier isotope, deuterium (²H or D). researchgate.net While most elements commonly found in biological and chemical systems have similar, positive scattering lengths, hydrogen possesses a negative scattering length. researchgate.net This disparity allows researchers to manipulate the "neutron visibility" of specific molecules or parts of molecules by selectively substituting hydrogen with deuterium. nih.govresearchgate.net

The scattering length density (SLD) of a molecule is a key parameter, representing the sum of scattering lengths of all its atoms divided by its volume. embl-hamburg.de The amount of neutron scattering from a system depends on the contrast, which is the difference between the SLDs of its various components. nih.gov By strategically using deuterated molecules, such as Didodecyldimethylammonium (B1216837) Chloride-d6, and/or a solvent mixture of light water (H₂O) and heavy water (D₂O), the SLD of a particular component can be adjusted to match the SLD of the surrounding solvent. nih.gov This technique, known as contrast matching, effectively renders that component invisible to the neutron beam, allowing the scattering from the remaining components to be studied in isolation. nih.gov

This method is uniquely suited to investigate the structure of surfactant systems, biological membranes, and protein-lipid complexes. nih.gov For instance, in a solution containing micelles formed by Didodecyldimethylammonium Chloride-d6, researchers can adjust the H₂O/D₂O ratio of the solvent to match the SLD of the deuterated head groups. This would make the head groups "disappear" from the scattering data, providing unambiguous information about the structure and arrangement of the hydrophobic dodecyl tails. Conversely, matching the solvent to the tails would highlight the head group region.

Applications of this principle are widespread in soft matter and materials science:

Determining Aggregate Composition: In mixtures of different surfactants, selective deuteration of one component allows for the precise determination of the composition of the resulting vesicles or micelles. umn.edu For example, small-angle neutron scattering (SANS) with contrast variation was used to find that vesicles formed from a mixture of CTAB and SOS surfactants had a nearly equimolar composition, which was significantly different from the bulk mixing ratio. umn.edu

Locating Molecules within Assemblies: By deuterating specific molecules, their location within a larger structure can be identified. A SANS study using deuterated cetyltrimethylammonium bromide (d-CTAB) showed that hydrophilic perfumes were accommodated in the palisade layer of the micelles, whereas hydrophobic perfumes were solubilized in the core. nih.gov

Characterizing Membrane Structures: In studies of biological membranes, proteins can be deuterated and reconstituted into lipid bilayers. Contrast variation allows for the individual structures of the protein and the lipid components to be resolved, which is critical for understanding membrane function. nih.gov

The use of this compound, with its six deuterium atoms on the dimethyl groups, provides a specific label at the cationic head of the surfactant. This enables high-resolution structural studies of how this particular part of the molecule orients and interacts in various environments, such as at interfaces, in micelles, or within lipid membrane systems.

Mass Spectrometry (MS) and Related Analytical Approaches

Mass spectrometry comprises a suite of analytical techniques used to measure the mass-to-charge ratio (m/z) of ions, providing information about the mass, structure, and quantity of a compound. For an isotopically labeled compound like this compound, MS is indispensable for characterization and for its use as a tracer in complex systems.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large and non-volatile molecules, such as surfactants, without significant fragmentation. nih.govnih.gov This makes it an ideal method for the characterization and tracing of isotopically labeled compounds. nih.gov The use of stable isotopes like deuterium is a cornerstone of tracer studies in metabolomics and other fields, where labeled compounds are tracked through biological or chemical systems. nih.gov

In the context of this compound, the six deuterium atoms are located on the two methyl groups attached to the nitrogen atom. lgcstandards.com ESI-MS analysis of this compound will show a molecular ion corresponding to the didodecyldimethylammonium-d6 cation. This ion's m/z value will be six mass units higher than that of its unlabeled counterpart. This distinct mass difference allows for the unambiguous detection and quantification of the labeled surfactant, even in the presence of its natural, unlabeled form or other interfering substances. nih.gov

The high sensitivity and specificity of ESI-MS coupled with liquid chromatography (LC-MS) make it possible to trace the fate of this compound in various applications, such as its interaction with proteins, its partitioning into membranes, or its distribution in environmental samples. nih.gov

Table 1: Theoretical Mass-to-Charge (m/z) Values for Didodecyldimethylammonium Cation and its d6-Isotopologue in ESI-MS (Positive Ion Mode) This interactive table displays the calculated monoisotopic mass for the cationic part of the molecule, which is what is typically observed in ESI-MS.

CompoundChemical Formula (Cation)Monoisotopic Mass (Da)Observed m/z
Didodecyldimethylammonium[C₂₂H₄₈N]⁺342.3781342.38
Didodecyldimethylammonium-d6[C₂₂H₄₂D₆N]⁺348.4158348.42

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful method for probing the conformational dynamics and interactions of proteins and other biomolecules in solution. nih.govnih.gov The technique monitors the rate at which backbone amide hydrogens in a protein exchange with deuterium atoms when the protein is placed in a deuterated solvent, typically heavy water (D₂O). youtube.comyoutube.com Regions of the protein that are solvent-exposed or structurally flexible will exchange hydrogens for deuterium more rapidly, while regions that are protected, for example by being part of a stable secondary structure (like an alpha-helix) or involved in a binding interaction, will exchange more slowly. youtube.comnih.gov

By comparing the deuterium uptake of a protein in different states (e.g., with and without a ligand), one can map binding sites and allosteric conformational changes with peptide-level resolution. youtube.com While HDX-MS traditionally studies the exchange of protein hydrogens in a D₂O environment, it provides critical mechanistic insights into systems involving surfactants. For instance, HDX-MS has been used to study integral membrane proteins, which often require detergents (surfactants) to be solubilized and stabilized for analysis. nih.govencyclopedia.pub In these experiments, HDX-MS can reveal how the detergent environment influences the protein's structure and dynamics. nih.gov

In studies involving Didodecyldimethylammonium Chloride, HDX-MS could be used to understand how the unlabeled surfactant interacts with a target protein. The binding of the surfactant would likely cause specific regions of the protein to become protected from deuterium exchange, identifying the interaction interface. nih.govspringernature.com The use of this compound in parallel experiments could serve as an internal standard or help deconvolve complex spectra, although the primary role of deuterium in a typical HDX experiment is provided by the solvent. The fundamental principle of using deuterium to report on molecular accessibility and dynamics is central to the technique. youtube.comyoutube.com

Tandem mass spectrometry (MS/MS) is an essential technique for structural elucidation. core.ac.uk In an MS/MS experiment, a specific precursor ion is selected, fragmented (often through collision-induced dissociation, CID), and the resulting fragment ions are mass-analyzed. mdpi.com This process provides a fragmentation pattern, or "fingerprint," that is characteristic of the precursor ion's structure.

For quaternary ammonium (B1175870) salts (QAS) like Didodecyldimethylammonium Chloride, fragmentation can proceed through distinct pathways, including charge-remote fragmentation (ChR) and charge-directed (ChD) mechanisms. nih.govnih.gov Isotopic labeling is a crucial tool for deciphering these complex fragmentation pathways. nih.gov By knowing the location of the isotopic labels, researchers can identify which fragments contain the label and thereby deduce the bond cleavages that occurred. researchgate.net

In the case of this compound, the six deuterium atoms are on the two methyl groups attached to the quaternary nitrogen. lgcstandards.com When the [C₂₂H₄₂D₆N]⁺ precursor ion is subjected to MS/MS, the resulting fragmentation spectrum can be compared to that of its unlabeled counterpart.

Potential fragmentation pathways include:

Neutral loss of an alkyl chain: Loss of a dodecane (B42187) or dodecene molecule.

Loss of a methyl group: Cleavage of a C-N bond to lose a deuterated methyl radical (•CD₃) or methane (B114726) (CD₄).

Hofmann elimination: A characteristic reaction for QAS that can lead to the formation of an alkene and a tertiary amine. nih.gov

The presence of the d6 label would result in predictable mass shifts in the fragment ions containing the dimethylamino moiety. For example, a fragment resulting from the loss of one dodecyl chain would have a different m/z than a fragment resulting from the loss of a deuterated methyl group. This allows for the confident assignment of fragment ion structures and provides a clearer picture of the gas-phase decomposition chemistry of the molecule. core.ac.uknih.gov

Table 2: Predicted Key Fragment Ions in MS/MS of Didodecyldimethylammonium Cation and its d6-Isotopologue This interactive table outlines potential fragmentation products and their expected monoisotopic m/z values. Actual observed fragments depend on the specific MS/MS conditions.

Precursor IonFragmentation DescriptionFragment Ion FormulaPredicted m/z
[C₂₂H₄₈N]⁺Loss of C₁₂H₂₅ radical (dodecyl)[C₁₀H₂₃N]⁺157.1825
[C₂₂H₄₈N]⁺Loss of CH₃ radical (methyl)[C₂₁H₄₅N]⁺311.3598
[C₂₂H₄₂D₆N]⁺Loss of C₁₂H₂₅ radical (dodecyl)[C₁₀H₁₇D₆N]⁺163.2202
[C₂₂H₄₂D₆N]⁺Loss of CD₃ radical (deuterated methyl)[C₂₁H₄₂D₃N]⁺314.3786

Supramolecular Chemistry and Self Assembly Research of Didodecyldimethylammonium Chloride D6

Investigation of Aggregation Behavior and Phase Transitions

The self-assembly of amphiphilic molecules like DDAC-d6 in solution is a fundamental area of study. These molecules, possessing a hydrophilic head group and hydrophobic tails, spontaneously form aggregates such as micelles and vesicles to minimize unfavorable interactions with water.

Determination of Critical Micelle Concentration and Vesicle Formation Kinetics

The Critical Micelle Concentration (CMC) is a key parameter that defines the concentration at which surfactant molecules begin to form micelles. For the non-deuterated analogue, DDAB, the CMC has been determined using various techniques, including surface tension, conductance, and fluorescence methods. youtube.com Studies on DDAB have shown the existence of two break-points in surface tension isotherms, suggesting a more complex aggregation process than simple micellization, potentially involving the formation of smaller aggregates before the main vesicle formation. nih.gov The kinetics of vesicle formation in systems containing DDAC or DDAB have also been investigated, revealing that a variety of mixed aggregates, including microaggregates and vesicles, can form depending on the system's composition and total surfactant concentration. youtube.com While specific CMC values for DDAC-d6 are not available in the literature, it is anticipated that they would be very similar to those of DDAC and DDAB, with any differences being subtle.

Impact of Counterions and Environmental Stimuli on Aggregate Structure and Stability

The structure and stability of aggregates formed by ionic surfactants like DDAC-d6 are highly sensitive to the nature of their counterions and external environmental conditions. Research on DDAB has demonstrated that the type and concentration of added counterions, such as bromide, chloride, and benzoate, significantly influence its CMC. nih.gov For instance, the addition of salts like sodium chloride (NaCl) can screen the electrostatic repulsion between the cationic head groups, promoting aggregation at lower concentrations. nih.govaip.org

The self-assembly of didodecyldimethylammonium (B1216837) (DDA+) surfactants with various hydrolyzable counterions, including phosphate, oxalate, and carbonate, has been shown to be dependent on both the counterion itself and the pH of the system. nih.govnih.gov These factors dictate the formation of different structures, from isotropic micellar solutions to lamellar phases. nih.govnih.gov Environmental stimuli such as temperature can also influence vesicle stability and trigger phase transitions. nih.gov Light- or temperature-responsive lipids can be incorporated into vesicle membranes, allowing for controlled release of encapsulated contents upon external stimulation. nih.gov

Below is an interactive table summarizing the critical micelle concentration (CMC) of Didodecyldimethylammonium Bromide (DDAB) in the presence of different concentrations of Sodium Chloride (NaCl), as determined by conductivity measurements. This data illustrates the significant effect of counterions on the aggregation behavior.

NaCl Concentration (mM)CMC of DDAB (mM)
00.169
0.350.062
0.750.045
1.10.038
5.50.012

Data sourced from studies on Didodecyldimethylammonium Bromide (DDAB) nih.gov

Theoretical and Computational Modeling of Self-Assembly Processes

Theoretical and computational models are powerful tools for predicting and understanding the physicochemical properties of self-aggregation processes. nih.gov Coarse-grained molecular dynamics simulations, for example, have been used to elucidate the formation of complex hierarchical structures in DDAB/water systems, such as the novel "lamellae-in-lamellae" structure. nih.gov These simulations have shown that factors like surfactant concentration and the presence of salts can significantly impact the stability of these self-assembled structures. nih.gov

Models like the Perturbation Theory-Linear Free Energy Relationships (PT-LFER) have been developed to predict the effects of various perturbations on the properties of binary surfactant systems, reducing the need for extensive trial-and-error experimentation. nih.gov Such computational approaches are invaluable for designing new self-assembling systems with desired properties and for gaining deeper insights into the molecular forces driving their formation. nih.gov

Interfacial Phenomena and Interactions with Model Systems

The interaction of surfactants with biological membranes is a critical area of research. Deuterated surfactants like DDAC-d6 are particularly valuable as probes in these studies, enabling detailed structural and dynamic analysis of these interactions.

Deuterated Didodecyldimethylammonium Chloride as a Probe for Lipid Bilayer Interactions

The use of deuterated molecules is a cornerstone of neutron scattering and NMR techniques for studying biological membranes. nih.gov The significant difference in neutron scattering length between hydrogen and deuterium (B1214612) allows for "contrast variation," where specific components of a system can be made "visible" or "invisible" to neutrons by selective deuteration. By using DDAC-d6 in conjunction with hydrogenated lipids, or vice versa, researchers can precisely locate the surfactant within a model lipid bilayer and determine its orientation and depth of penetration. nih.govnih.gov

Neutron reflectometry, for instance, can provide detailed structural information on layered systems like lipid monolayers and supported bilayers, revealing how surfactants like DDAC-d6 might insert into and alter the membrane structure. Similarly, solid-state NMR studies using deuterated lipids or peptides can provide information on the order and dynamics of lipid acyl chains, offering insights into how these are affected by the presence of the surfactant. nih.gov

Studies on Membrane Fluidity, Permeability, and Perturbation Mechanisms

Cationic surfactants like DDAC are known to strongly interact with the negatively charged surfaces of many biological membranes, leading to significant perturbations. These interactions can increase membrane fluidity, a measure of the freedom of movement of lipid molecules within the bilayer. Studies have shown that such surfactants can disrupt the packing of lipid acyl chains, leading to a more disordered and fluid membrane state.

This perturbation can also lead to an increase in membrane permeability, causing the leakage of intracellular components and ultimately leading to cell death. Techniques like Black Lipid Membrane (BLM) can be used to measure ion currents across a lipid bilayer, providing direct evidence of changes in membrane permeability upon the introduction of molecules like DDAC. nih.gov The use of DDAC-d6 in such studies, particularly in combination with neutron scattering or NMR, would allow for a more detailed mechanistic understanding of how the surfactant molecules arrange themselves to cause these changes in membrane properties. The mechanism often involves the binding of the surfactant to the membrane surface, followed by the insertion of its hydrophobic tails into the bilayer core, which can lead to the formation of defects or pores.

Below is an interactive table summarizing the effect of non-deuterated DDAC on the viability of BEAS-2B human bronchial epithelial cells, demonstrating its potent membrane-perturbing effects.

DDAC Concentration (µg/mL)Cell Viability (%)
0.588.6 ± 7.5
1.082.1 ± 7.9
2.069.5 ± 12.2
4.021.8 ± 8.9

Data sourced from in vitro studies on Didecyldimethylammonium Chloride (DDAC)

Adsorption Mechanisms at Solid-Liquid and Air-Liquid Interfaces

The adsorption of amphiphilic molecules like Didodecyldimethylammonium Chloride-d6 at interfaces is a phenomenon driven by the dual nature of the surfactant molecule, which possesses both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. This section explores the mechanisms governing the arrangement of these molecules at both solid-liquid and air-liquid interfaces, a process critical to their function in various applications. The use of the deuterated form, this compound, is particularly significant in experimental studies utilizing neutron reflectometry, as the deuterium provides a strong contrast against hydrogenated media, allowing for precise determination of the adsorbed layer's structure and composition. arxiv.orgepj-conferences.org

At the air-liquid interface , the adsorption is primarily driven by the hydrophobic effect. The two dodecyl chains of the molecule are expelled from the bulk aqueous phase to minimize the disruption of the hydrogen-bonding network of water. This leads to the formation of a structured monolayer at the surface. The hydrophilic quaternary ammonium (B1175870) head group remains solvated in the aqueous phase, while the hydrophobic alkyl chains orient themselves towards the air. This arrangement significantly reduces the surface tension of the water. The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), the concentration at which the interface becomes saturated with surfactant molecules and self-assembled aggregates called micelles begin to form in the bulk solution. niscpr.res.in

The adsorption behavior of the closely related non-deuterated surfactant, Didodecyldimethylammonium Bromide (DDAB), provides valuable insights. Studies on DDAB have determined key interfacial properties that are expected to be very similar for the deuterated chloride counterpart.

Interfacial PropertyValue for DDABMethod
Critical Micelle Concentration (CMC)Varies with added electrolytesSurface Tensiometry, Conductance, Fluorescence niscpr.res.in
Minimum Area per Molecule (Amin)Varies with co-solutesSurface Tensiometry acs.org
Gibbs Surface Excess (Γ)Dependent on concentration and co-solutesCalculated from surface tension data acs.org

This table presents data for Didodecyldimethylammonium Bromide (DDAB) as a close analog to this compound.

At the solid-liquid interface , the adsorption mechanism is more complex and depends on the nature of the solid surface. For negatively charged surfaces, such as silica (B1680970) or mica, the adsorption of the cationic Didodecyldimethylammonium ion is strongly influenced by electrostatic interactions. The positively charged head group is attracted to the anionic sites on the surface, leading to the formation of an initial adsorbed layer. As the surfactant concentration increases, further adsorption can be driven by hydrophobic interactions between the alkyl tails of the adsorbed molecules and those in the bulk solution. This can lead to the formation of aggregate structures, such as hemicylinders or admicelles, and eventually a complete bilayer on the solid surface.

Neutron reflectometry is a powerful technique for probing the structure of these adsorbed layers at the molecular level. arxiv.orgarxiv.org By using a deuterated surfactant like this compound and a hydrogenous solvent (or vice versa), the scattering length density profile perpendicular to the interface can be determined. This provides detailed information on the thickness, density, and composition of the adsorbed surfactant layer. For instance, such studies can distinguish between a monolayer, a bilayer, or more complex aggregated structures on the solid substrate.

Molecular dynamics (MD) simulations complement experimental techniques by providing an atomistic view of the adsorption process. nih.govnih.gov Simulations of similar dialkylammonium surfactants at interfaces reveal the orientation of the molecules, the conformation of the alkyl chains, and the distribution of counter-ions and water molecules near the interface. These simulations support a model where at low surface coverages, the surfactant molecules lie relatively flat on the surface. As coverage increases, they adopt a more upright orientation to accommodate more molecules, driven by the hydrophobic attraction between the alkyl chains.

The study of these adsorption mechanisms is fundamental to understanding and controlling the behavior of this compound in various applications, from its role in forming stable emulsions and foams to its use in modifying the surface properties of materials.

Mechanistic Studies Leveraging Deuterium Labeling in Didodecyldimethylammonium Chloride D6

Reaction Mechanism Elucidation through Kinetic Isotope Effects (KIE)

The presence of deuterium (B1214612) in DDAC-d6 can significantly influence the rate of chemical reactions compared to its non-deuterated counterpart, a phenomenon known as the Kinetic Isotope Effect (KIE). The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed slower when a C-D bond must be broken instead.

In the context of DDAC-d6, the deuterium atoms are located on the methyl groups. While these positions are not typically the primary sites of reactive transformation of the quaternary ammonium (B1175870) compound itself, they can be instrumental in studying reactions where the methyl groups play a key role. For instance, in a Hofmann elimination reaction, a classic transformation of quaternary ammonium salts, a base abstracts a beta-hydrogen to induce the formation of an alkene and a tertiary amine. libretexts.orglibretexts.org If the reaction were to proceed via a mechanism involving the abstraction of a hydrogen from the methyl group (which is not the typical Hofmann pathway but could be a competing side reaction or a degradation pathway), a significant primary KIE would be observed when comparing the reaction rates of DDAC and DDAC-d6.

The magnitude of the KIE (kH/kD) provides valuable information about the transition state of the reaction. A large KIE suggests that the C-H bond is substantially broken in the transition state, whereas a small KIE indicates that the bond is largely intact. For DDAC-d6, the absence of a significant KIE in many of its primary reactions would confirm that the methyl C-H (or C-D) bonds are not cleaved in the rate-limiting step. Conversely, the observation of a secondary KIE, where the isotopic substitution is at a position not directly involved in bond breaking, can provide insights into changes in hybridization or steric environment at the reaction center during the transition state.

Parameter Description Significance for DDAC-d6
Primary KIE Observed when the bond to the isotope is broken in the rate-determining step.A significant primary KIE would indicate direct involvement of the methyl C-D bonds in the reaction mechanism.
Secondary KIE Observed when the isotopic substitution is remote from the bond being broken.Can provide information about changes in the steric and electronic environment of the nitrogen center during a reaction.
kH/kD The ratio of the rate constant for the reaction with the light isotope (H) to the rate constant for the reaction with the heavy isotope (D).The magnitude helps to characterize the transition state geometry and the extent of bond breaking.

Environmental Fate and Degradation Pathway Investigations

Deuterium-labeled compounds like DDAC-d6 are invaluable tracers for studying the environmental fate and degradation of contaminants. The distinct mass of deuterium allows for sensitive and selective detection by mass spectrometry, making it possible to track the parent compound and its transformation products in complex environmental matrices.

Identification of Biotransformation Pathways

The biodegradation of quaternary ammonium compounds is a critical process governing their persistence in the environment. Studies on similar QACs have identified several metabolic reactions, including hydroxylation, N-dealkylation, N-demethylation, and β-oxidation. nih.gov By using DDAC-d6 in microbial degradation studies, researchers can precisely follow the fate of the deuterated methyl groups.

For example, if N-demethylation occurs, the resulting dodecylmethylammonium metabolite would retain the deuterium label if the other methyl group is cleaved, or lose a deuterated methyl group, which could be detected as a deuterated volatile compound. This allows for the unambiguous identification of demethylation as a biotransformation pathway. Similarly, if the long alkyl chains are the primary site of initial enzymatic attack, as suggested for some QACs, the DDAC-d6 would remain intact through the initial stages of degradation, helping to pinpoint the sequence of degradation steps. nih.gov

Sorption and Desorption Dynamics in Environmental Matrices

The fate and transport of QACs in the environment are heavily influenced by their tendency to sorb to soil, sediment, and sludge. nih.govresearchgate.net As cationic surfactants, QACs strongly bind to negatively charged surfaces like clay minerals and organic matter. nih.gov This sorption can reduce their bioavailability and mobility.

DDAC-d6 can be used as a tracer to study these sorption and desorption processes without the background interference from pre-existing, non-deuterated QACs in the environmental matrix. By measuring the concentration of DDAC-d6 in both the solid and aqueous phases over time, key parameters such as the sorption distribution coefficient (Kd) and sorption affinity can be accurately determined for different soil and sediment types. nih.gov Desorption studies using DDAC-d6 can reveal the reversibility of the sorption process and the potential for the compound to be released back into the environment over time. nih.gov

Environmental Process Role of DDAC-d6 Key Findings from Analogous QAC Studies
Biotransformation Tracer to identify metabolites and degradation pathways.Pathways include N-dealkylation, N-demethylation, and oxidation of the alkyl chain. nih.gov
Abiotic Degradation Accurate measurement of degradation rates in complex matrices.Dominated by reactions with hydroxyl radicals; slow photolysis half-lives. rsc.org
Sorption/Desorption Precise quantification of partitioning between water and solid phases.Strong sorption to clay and organic matter; physical sorption dominated by ion exchange. nih.gov

Fundamental Insights into Intermolecular Interaction Pathways

The biological activity and environmental behavior of DDAC are governed by its intermolecular interactions. As a cationic surfactant, its primary mode of interaction is through electrostatic attraction with negatively charged surfaces, such as bacterial cell membranes. mdpi.com The long dodecyl chains also contribute to hydrophobic interactions, allowing the molecule to insert into and disrupt lipid bilayers. mdpi.com

The use of DDAC-d6 can provide subtle but important insights into these interactions. Techniques like small-angle neutron scattering (SANS) are particularly sensitive to deuterium labeling. By selectively deuterating parts of the DDAC molecule, researchers can gain detailed information about the structure and dynamics of the micelles it forms in solution and its arrangement within lipid membranes or on solid surfaces. This can help to build a more complete picture of how DDAC interacts with its environment at a molecular level.

Analytical Methodologies and Reference Standards for Didodecyldimethylammonium Chloride D6

Development of Advanced Quantification Methods for Quaternary Ammonium (B1175870) Compounds

Historically, methods such as titration were used to quantify QACs, but these techniques lack specificity and cannot distinguish between different QACs, such as DDAC and Benzyl Dimethyl Dodecyl Ammonium Chloride (DBAC), within a mixture . Modern analytical chemistry has shifted towards more sensitive and specific techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of QACs. aesan.gob.eslcms.cz This technique offers exceptional sensitivity and selectivity, allowing for the detection and quantification of compounds at very low concentrations, even in complex matrices. google.com An integral part of these advanced methods is the sample preparation stage. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted extraction procedure for analyzing DDAC and other QACs in diverse samples, including fruits and vegetables. aesan.gob.eseurl-pesticides.eu This method involves an extraction with acetonitrile (B52724) followed by a cleanup step to remove interfering substances before injection into the LC-MS/MS system. aesan.gob.eseurl-pesticides.eu

TechniquePrincipleAdvantages for QAC AnalysisTypical Application
HPLC-UVSeparation by liquid chromatography followed by detection using an ultraviolet (UV) detector.Provides accurate and reproducible data. Quantification of QACs in treating solutions.
LC-MS/MSSeparation by HPLC followed by mass analysis of the parent ion and its specific fragment ions.Higher sensitivity and specificity than HPLC-UV; can distinguish between different QACs. aesan.gob.eslcms.czResidue analysis of DDAC in food, environmental, and biological samples. aesan.gob.eseurl-pesticides.eu
QuEChERSSample extraction and cleanup method using acetonitrile and various salts/sorbents.Efficient and effective extraction from complex matrices with minimal solvent usage. aesan.gob.eseurl-pesticides.euSample preparation for the analysis of QACs in agricultural products. aesan.gob.es

Role of Deuterated Didodecyldimethylammonium (B1216837) Chloride-d6 as Internal Standards in Quantitative Analysis

In quantitative analysis, particularly with LC-MS, an internal standard (IS) is crucial for correcting variability throughout the analytical process, including sample extraction, potential degradation, and instrument response. scispace.com While structural analogs can be used, stable isotope-labeled (SIL) internal standards, such as Didodecyldimethylammonium Chloride-d6, are considered the ideal choice for achieving the highest accuracy and precision. scispace.comclearsynth.com

This compound is chemically identical to its non-deuterated counterpart, with the only difference being the replacement of six hydrogen atoms with deuterium (B1214612). medchemexpress.com This near-identical chemical nature ensures that it behaves in the same way as the analyte during sample preparation and chromatographic separation. scispace.com The key advantage lies in the mass difference. The mass spectrometer can easily distinguish between the deuterated standard and the native analyte, allowing for precise ratio measurement. clearsynth.com

The use of a deuterated IS is particularly effective at compensating for "matrix effects," a common issue in LC-MS analysis where other compounds in a complex sample can interfere with the ionization of the target analyte, leading to inaccurate quantification. lcms.czclearsynth.com Since the SIL internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, the ratio of analyte to standard remains constant, thereby correcting for these effects and ensuring reliable results. clearsynth.comchromforum.org This resolves issues of quantitative accuracy when comparing results across different and complex sample types. lcms.cz

Standard TypePrincipleAdvantagesDisadvantages
No Internal Standard (External Calibration)Quantification is based solely on a calibration curve prepared from external standards.Simple to prepare.Highly susceptible to errors from matrix effects, extraction inconsistencies, and injection volume variations.
Structural Analog ISA different but structurally similar molecule is used to mimic the analyte's behavior.Can correct for some variability; often more readily available and less expensive than SIL standards. scispace.comMay have different extraction recovery, chromatographic retention, and ionization efficiency than the analyte, leading to incomplete correction. scispace.com
Deuterated IS (e.g., DDAC-d6)A stable isotope-labeled version of the analyte itself.Considered the gold standard; co-elutes with the analyte and corrects for extraction variability, matrix effects, and instrument fluctuations with high fidelity. scispace.comclearsynth.comCan be expensive and are not always commercially available for every analyte. scispace.com May exhibit slight chromatographic shifts. chromforum.org

Optimization of Chromatographic Separation for Isotopic Analogs

While deuterated internal standards are ideal, their use introduces a specific chromatographic challenge known as the isotopic effect. Due to the slightly stronger C-D bond compared to the C-H bond, deuterated compounds can sometimes elute slightly earlier from a reverse-phase HPLC column than their non-deuterated counterparts. chromforum.orgresearchgate.net This potential separation between the analyte and its internal standard must be carefully managed during method development.

If the separation is significant, the analyte and the internal standard may not experience the same matrix effects at the same time as they enter the mass spectrometer's ion source, which can compromise the accuracy of the correction. Therefore, chromatographic conditions must be optimized to minimize this isotopic separation and ensure co-elution. researchgate.net

Optimization strategies include adjusting the mobile phase composition (e.g., the ratio of organic solvent to water), modifying the gradient elution profile, and selecting an appropriate HPLC column chemistry. The goal is to have the peaks of the analyte (DDAC) and the internal standard (DDAC-d6) overlap as much as possible. While complete baseline separation is a goal in other chromatographic applications, for the purpose of an internal standard in LC-MS/MS, co-elution is often preferred to guarantee that both compounds are subjected to identical conditions within the instrument's ion source. chromforum.org The successful optimization of these parameters is a critical step in validating a robust and accurate quantitative method.

Chromatographic ParameterOptimization Goal for Isotopic AnalogsRationale
Column Chemistry Select a stationary phase (e.g., C18) that provides good retention for QACs but minimizes isotopic separation.Different column chemistries can interact differently with the analyte and its deuterated analog.
Mobile Phase Composition Fine-tune the organic solvent (e.g., methanol, acetonitrile) and aqueous phase (often with additives like formic acid or ammonium formate) ratio.Altering solvent strength and pH can influence the retention behavior and minimize the separation between isotopic peaks. nih.gov
Elution Mode Optimize the gradient slope (rate of change in mobile phase composition) or use an isocratic elution.A shallow gradient can sometimes improve resolution but may also increase the separation of isotopologues; optimization is key to ensure co-elution.
Flow Rate and Temperature Adjust for optimal peak shape and efficiency.These parameters affect retention times and peak widths, and their optimization contributes to the overall quality of the separation.

Future Research Directions and Emerging Applications of Deuterated Quaternary Ammonium Compounds

Novel Deuteration Strategies and Synthesis Routes for Complex Analogs

The synthesis of deuterated molecules is a critical area of development, as the availability of these compounds underpins their application in advanced research. europa.eu Historically, producing deuterated surfactants and lipids has been challenging, limiting the scope of experiments that rely on them. europa.eu Future research is focused on creating more efficient and versatile synthesis methods to produce complex analogs of compounds like Didodecyldimethylammonium (B1216837) Chloride-d6.

Common synthetic approaches include direct hydrogen-deuterium (H-D) exchange reactions catalyzed by metals and the use of commercially available deuterated building blocks. nih.govrsc.org For instance, deuterated methoxy (B1213986) groups can be installed by using iodomethane-d3. nih.gov However, direct deuteration is not always feasible, necessitating multi-step synthesis routes that can sometimes exceed 16 steps. sine2020.eu Researchers often must consult older literature to devise viable synthesis pathways, first perfecting the route with protonated versions before introducing deuterium (B1214612) atoms. sine2020.eu

A key challenge is that reaction pathways for creating carbon-deuterium (C-D) bonds can differ significantly from those for carbon-hydrogen (C-H) bonds. sine2020.eu This requires the exploration of alternative, step-wise routes. sine2020.eu For amine compounds, which are a class that includes QACs, developing effective direct multi-deuteration methods has been a particular focus. epj-conferences.org One strategy involves using an amide as a starting material, which can then be reduced to form the desired deuterated amine. epj-conferences.org Another innovative, metal-free method allows for the divergent synthesis of amines selectively deuterated at specific positions by treating ynamides with a mixture of triflic acid and triethylsilane, which can be deuterated or not. rsc.org

These advancements in synthetic chemistry are crucial for producing not just Didodecyldimethylammonium Chloride-d6, but a wide array of its more complex, selectively deuterated analogs for specialized research applications. rsc.orgnih.gov

Table 1: Comparison of Deuteration Synthesis Strategies

Synthesis StrategyDescriptionApplicability to Complex QACsKey Challenges
Direct H-D Exchange Catalytic exchange of hydrogen for deuterium using a D₂O source and metal catalysts (e.g., Pd/C, Pt/C). nih.govEffective for many aromatic and aliphatic compounds, but regioselectivity can be difficult to control. nih.govepj-conferences.orgSubstrate scope limitations; achieving high, specific deuterium incorporation can be difficult. rsc.org
Deuterated Building Blocks Incorporation of small, pre-deuterated molecules (e.g., CD₃I, DCO₂D) into a larger molecular scaffold using standard organic reactions. rsc.orgnih.govHighly versatile and allows for precise, site-specific labeling. nih.govDependent on the commercial availability and cost of the deuterated precursors. nih.govrsc.org
Reduction of Amides/Nitriles Using deuterated reducing agents or carrying out reductions in deuterated solvents to form deuterated amines from amides or nitriles. epj-conferences.orgA viable route for producing deuterated amines and their QAC derivatives. epj-conferences.orgMay not deuterate all desired positions, such as the α-protons, leading to incomplete labeling. epj-conferences.org
Ynamide-based Synthesis A metal-free reaction sequence involving ynamides, triflic acid, and triethylsilane to create selectively deuterated amines. rsc.orgOffers a divergent and highly regioselective approach to synthesizing amines with deuterium at α and/or β positions. rsc.orgRequires synthesis of the specialized ynamide starting material.

Integration with Advanced Characterization Techniques for Dynamic Supramolecular Structures

Deuterated QACs such as this compound are exceptionally valuable tools for studying the structure and dynamics of supramolecular assemblies. nih.govbohrium.com The significant difference in the neutron scattering length between hydrogen (-3.739 fm) and deuterium (+6.671 fm) is a cornerstone of modern materials science and biology. nih.gov This isotopic difference allows researchers to use "contrast matching" in small-angle neutron scattering (SANS) experiments. nih.govnih.gov By selectively deuterating components within a complex mixture, such as the surfactant in a micelle or vesicle, scientists can make other components effectively "invisible" to neutrons, enabling the precise characterization of the structure and arrangement of the deuterated molecules. nih.govnih.govmpg.de

SANS is a powerful technique for investigating the size, shape, and organization of surfactant aggregates in solution. bohrium.com For a compound like this compound, SANS could be used to study its aggregation into micelles, its interaction with lipid bilayers, or the structure of complex formulations used in cosmetics or drug delivery. sine2020.eu

Nuclear Magnetic Resonance (NMR) spectroscopy is another technique where deuteration provides profound benefits. nih.gov While deuterium NMR (²H NMR) itself can be used to probe the orientation and mobility of C-D bonds, a more common application is to use extensive deuteration to simplify proton (¹H) NMR spectra of large and complex systems. nih.govwikipedia.org By replacing most protons with deuterium, the remaining ¹H signals are much sharper and easier to interpret, a technique widely used in structural biology. nih.gov In solid-state NMR, deuteration helps to minimize the strong dipolar interactions between protons, which would otherwise broaden the spectral lines and obscure important structural information. nih.gov For studying the dynamic supramolecular structures formed by this compound, solid-state NMR could reveal details about its packing and mobility within a larger assembly. wikipedia.orgnih.gov

Table 2: Advanced Characterization Techniques for Deuterated QAC Assemblies

TechniquePrinciple of Deuteration UseInformation Gained about Supramolecular Structures
Small-Angle Neutron Scattering (SANS) Contrast variation due to the large difference in neutron scattering length between H and D. nih.govSize, shape, aggregation number, and internal structure of micelles, vesicles, and other assemblies. bohrium.comnih.gov
Solid-State Nuclear Magnetic Resonance (ssNMR) Simplification of ¹H spectra by "diluting" protons; probing C-D bond orientation with ²H NMR. nih.govwikipedia.orgMolecular conformation, packing, and dynamics within non-crystalline, ordered systems. nih.gov
Cryogenic Transmission Electron Microscopy (Cryo-TEM) While not directly reliant on deuteration, it provides high-resolution imaging that complements scattering data. nih.govrsc.orgDirect visualization of the morphology of supramolecular assemblies like vesicles and hydrogel networks. nih.gov
Mass Spectrometry (MS) The mass shift from H to D is used to track molecules and their fragments. nih.govUsed to confirm the success and extent of deuteration and to study fragmentation pathways. epj-conferences.orgnih.gov

Enhanced Computational Approaches in Predicting Molecular Behavior and Interactions

Computational methods, particularly molecular dynamics (MD) simulations, are becoming indispensable for understanding the behavior of surfactants at the molecular level. nih.govnih.gov These simulations provide a dynamic picture of how molecules like this compound interact with their environment, such as a cell membrane or an oil-water interface. nih.govrsc.org Recent MD studies on QACs have investigated their aggregation processes, their migration to interfaces, and their disruptive effects on model lipid bilayers. nih.govrsc.org These simulations can reveal how factors like alkyl chain length influence the interaction, showing that surfactants with longer tails tend to aggregate at the membrane surface, while those with shorter tails may penetrate the bilayer. nih.gov

Future computational work will likely involve creating more accurate and predictive models for deuterated compounds. While the chemical properties of deuterated and non-deuterated molecules are very similar, the increased mass of deuterium can subtly affect vibrational frequencies and bond strengths, which could influence interaction dynamics over long simulation times. Enhanced computational approaches will need to accurately parameterize these subtle isotopic effects to improve the predictive power of simulations.

Furthermore, the integration of quantum mechanics (QM) methods with classical MD simulations (QM/MM) can provide a more accurate description of specific interactions, such as hydrogen bonding or reactions at an interface. nih.gov The development of machine learning and deep learning models is also accelerating the prediction of molecular properties. mit.eduosti.gov These models can be trained on data from high-level quantum chemical calculations, which are too slow for large systems, to create surrogate models that can predict properties orders of magnitude faster. osti.gov This approach could be used to rapidly screen vast numbers of potential deuterated QAC analogs for desired properties, guiding synthetic efforts toward the most promising candidates. frontiersin.org

Interdisciplinary Research Avenues Utilizing Deuterated Quaternary Ammonium (B1175870) Compounds as Probes

The unique characteristics of deuterated QACs make them powerful probes for a wide range of interdisciplinary research fields. Their utility extends far beyond fundamental chemistry into materials science, biomedical research, and environmental science.

In biomedical research , deuterated compounds are used to study drug metabolism and pharmacokinetics. acs.orgnih.gov The C-D bond is stronger than the C-H bond, which can slow down metabolic processes that involve breaking this bond, a phenomenon known as the "kinetic isotope effect." nih.gov This can be used to create drugs with improved metabolic stability and bioavailability. nih.govnih.gov Deuterated QACs could also be used as internal standards in mass spectrometry-based assays to precisely quantify their non-deuterated counterparts in biological samples. nih.govacs.org Furthermore, deuterated lipids and surfactants are used to study the interaction of molecules with bacterial membranes, providing insight into the mechanisms of antimicrobial agents. nih.gov

In materials science , deuterated surfactants like this compound are essential for developing and characterizing complex formulations such as those used in cosmetics, personal care products, and drug delivery systems. sine2020.eu Neutron scattering, enabled by deuteration, is a key technique for understanding the structure-property relationships in these materials, from the shape of micelles to the stability of emulsions. sine2020.eunih.gov

In environmental science , deuterated compounds can be used as tracers to study the fate and transport of pollutants. By releasing a known amount of a deuterated QAC and monitoring its presence and degradation, researchers can build more accurate models of how these widely used chemicals behave in the environment.

The continued development of synthesis and characterization methods will further expand the role of deuterated QACs as versatile probes, enabling new discoveries across scientific disciplines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.